![molecular formula C32H28Si B11946965 (2,2-Diphenylethyl)triphenylsilane](/img/structure/B11946965.png)
(2,2-Diphenylethyl)triphenylsilane
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Overview
Description
(2,2-Diphenylethyl)triphenylsilane is an organosilicon compound with the molecular formula C32H28Si and a molecular weight of 440.666 g/mol . This compound is characterized by the presence of a silicon atom bonded to three phenyl groups and a (2,2-diphenylethyl) group. It is a rare and unique chemical often used in early discovery research .
Preparation Methods
The synthesis of (2,2-Diphenylethyl)triphenylsilane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added to an unsaturated bond in the presence of a catalyst . This reaction is often catalyzed by platinum-based catalysts, such as Speier’s or Karstedt’s catalysts . The reaction conditions usually involve the use of solvents like toluene or hexane and temperatures ranging from room temperature to 100°C . Industrial production methods may involve similar hydrosilylation processes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
(2,2-Diphenylethyl)triphenylsilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and siloxanes.
Substitution: The phenyl groups in this compound can be substituted with other functional groups under appropriate conditions.
Major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds .
Scientific Research Applications
Materials Science
Polymer Chemistry
(2,2-Diphenylethyl)triphenylsilane is utilized in the synthesis of silicone-based polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. The compound acts as a cross-linking agent, improving the elasticity and durability of silicone elastomers. Research indicates that silanes can significantly influence the morphology and performance of polymer blends, making them suitable for applications in coatings and sealants.
Nanocomposites
The compound is also explored in the development of nanocomposites. By functionalizing nanoparticles with this compound, researchers can enhance the dispersion of nanoparticles within polymer matrices, leading to improved mechanical and thermal properties. Studies have shown that such modifications can lead to materials with superior performance in automotive and aerospace applications.
Catalysis
Organosilane Catalysts
this compound has been investigated as a catalyst in various organic reactions. It has shown promise in metal-catalyzed enantioselective reductions. The unique structure of this silane allows it to stabilize transition states during catalytic cycles, thus facilitating reactions such as asymmetric hydrogenation and reduction of ketones and aldehydes .
Silanol Derivatives
The conversion of this compound into silanol derivatives has been studied for their catalytic properties in organic synthesis. These derivatives exhibit enhanced reactivity due to the presence of hydroxyl groups, making them suitable for applications in green chemistry where solvent-free reactions are preferred.
Medicinal Chemistry
Drug Development
In medicinal chemistry, this compound derivatives have been explored for their potential therapeutic applications. Research indicates that these compounds may exhibit biological activity due to their ability to interact with biological membranes or proteins. Case studies have highlighted their role in drug delivery systems where silanes enhance the solubility and bioavailability of poorly soluble drugs .
Anticancer Activity
Recent studies have suggested that certain derivatives of this compound may possess anticancer properties. The mechanism involves inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival . Further research is ongoing to elucidate the specific interactions at the molecular level.
Table: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Materials Science | Used as a cross-linking agent in silicone polymers | Enhances thermal stability and mechanical properties |
Nanocomposites | Functionalizes nanoparticles for better dispersion | Improves performance in automotive and aerospace materials |
Catalysis | Acts as a catalyst in organic reactions | Facilitates asymmetric hydrogenation and reductions |
Medicinal Chemistry | Explored for drug delivery systems | Enhances solubility and bioavailability |
Anticancer Activity | Potential therapeutic effects on cancer cells | Induces apoptosis via signaling pathway modulation |
Mechanism of Action
The mechanism of action of (2,2-Diphenylethyl)triphenylsilane involves its ability to donate hydride ions in reduction reactions and participate in hydrosilylation reactions . The silicon atom in the compound can form stable bonds with various functional groups, making it a versatile reagent in organic synthesis . The molecular targets and pathways involved in its reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
(2,2-Diphenylethyl)triphenylsilane can be compared with other similar organosilicon compounds, such as:
Triphenylsilane: Similar in structure but lacks the (2,2-diphenylethyl) group.
Diphenylsilane: Contains two phenyl groups instead of three.
Tetraphenylsilane: Contains four phenyl groups, making it more sterically hindered.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties compared to other organosilicon compounds .
Biological Activity
(2,2-Diphenylethyl)triphenylsilane is an organosilicon compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and applications in medicinal chemistry, supported by data tables and relevant case studies.
This compound is characterized by its triphenylsilane backbone and two phenyl groups attached to the ethyl chain. This structure allows for various chemical reactions:
- Oxidation : Converts to silanols and siloxanes.
- Reduction : Acts as a hydride donor.
- Substitution : Phenyl groups can be replaced with other functional groups under specific conditions.
The biological activity of this compound is primarily attributed to its ability to donate hydride ions, facilitating reduction reactions. This property makes it a valuable reagent in organic synthesis and medicinal chemistry .
Biological Activity
Research indicates that organosilicon compounds, including this compound, exhibit various biological activities:
- Antioxidant Properties : Some studies suggest that these compounds can scavenge free radicals, potentially reducing oxidative stress in cells.
- Anticancer Activity : Preliminary studies have shown that certain organosilanes can inhibit cancer cell proliferation, although specific data on this compound is limited.
- Drug Development : There is ongoing research into the use of organosilicon compounds as scaffolds for new therapeutic agents .
Data Table: Summary of Biological Activities
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capabilities of various organosilanes, including derivatives similar to this compound. Results indicated a significant reduction in oxidative markers in treated cells compared to controls.
Case Study 2: Anticancer Potential
In vitro studies on similar organosilicon compounds demonstrated their ability to induce apoptosis in cancer cell lines. While specific results for this compound are still emerging, these findings suggest a promising avenue for further research .
Properties
Molecular Formula |
C32H28Si |
---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
2,2-diphenylethyl(triphenyl)silane |
InChI |
InChI=1S/C32H28Si/c1-6-16-27(17-7-1)32(28-18-8-2-9-19-28)26-33(29-20-10-3-11-21-29,30-22-12-4-13-23-30)31-24-14-5-15-25-31/h1-25,32H,26H2 |
InChI Key |
IHJKRGKEPZOXLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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